![molecular formula C18H14N6O3 B2767631 6-(3-nitrobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 892480-22-7](/img/structure/B2767631.png)

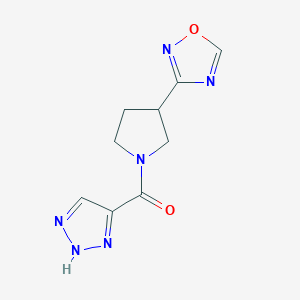

6-(3-nitrobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

1,2,3-Triazoles, also known as vicinal triazoles, are usually prepared following (3+2) cycloaddition protocols . A common technique for unsubstituted triazoles is the Huisgen azide-alkyne 1,3-dipolar cycloaddition: an azide and an alkyne react at high temperature to form a ring .Molecular Structure Analysis

There are four triazole isomers, which are conventionally divided into two pairs of tautomers . In the 1,2,3-triazoles, the three nitrogen atoms are adjacent; in the 1,2,4-triazoles, an interstitial carbon separates out one nitrogen atom .Chemical Reactions Analysis

Triazoles are also useful in bioorthogonal chemistry, because the large number of nitrogen atoms causes triazoles to react similar to azides .Scientific Research Applications

Synthesis and Characterization

- Synthesis and Spectroscopic Characterization : A novel derivative of pyrimidine featuring the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized, characterized by X-ray single crystal diffraction, and various spectroscopic techniques. This research highlights the importance of structural analysis in understanding the properties of such compounds (Lahmidi et al., 2019).

- Nitration and Fused Azolo[1,5-a]pteridines : Investigation into the nitration of azolo[1,5-a]pyrimidin-7-amines revealed the conditions under which nitration products form, leading to a series of 6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-amines. This work is pivotal for the development of new synthetic pathways for triazolopyrimidines and related compounds (Gazizov et al., 2020).

Biological Activities

- Antibacterial Activity : Compounds synthesized from pyrimidine derivatives demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, showcasing the potential of these compounds in medical applications (Lahmidi et al., 2019).

- Antimicrobial Activities : Another study on thieno and furopyrimidine derivatives revealed their antimicrobial efficacy, further emphasizing the role of triazolopyrimidines in developing new antimicrobial agents (Hossain & Bhuiyan, 2009).

Advanced Applications

- Antitumor and Antiviral Activities : Research has also been conducted on the antitumor and antiviral potential of certain triazolopyrimidine derivatives. This underscores the compound's relevance in pharmacological research aimed at discovering new therapeutic agents (Islam, Ashida, & Nagamatsu, 2008).

Computational Studies

- Molecular Docking Simulation : Computational studies, including molecular docking simulations, have been utilized to explore the interaction of triazolopyrimidine derivatives with viral enzymes, suggesting their potential application in antiviral therapy (El Sayed & Abdelrehim, 2021).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-(4-methylphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O3/c1-12-5-7-14(8-6-12)23-17-16(20-21-23)18(25)22(11-19-17)10-13-3-2-4-15(9-13)24(26)27/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVYRXCOWHCFKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-methoxybenzyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2767555.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2767557.png)

![1-[2-(3-Methylimidazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2767559.png)

![Methyl 3-amino-4,6-di-p-tolylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2767561.png)

![2-Methyl-6,7,8,9-tetrahydropyrazino[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2767563.png)

![4-methyl-2-(1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide](/img/structure/B2767564.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide](/img/structure/B2767565.png)

![methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2767567.png)

![3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2767570.png)